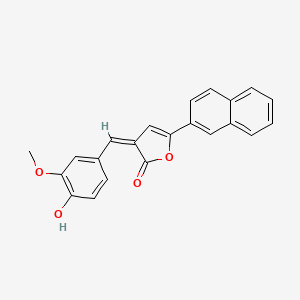

![molecular formula C19H30N4O2 B5537100 5-(cyclobutylmethyl)-2-[3-(4-morpholinyl)-3-oxopropyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5537100.png)

5-(cyclobutylmethyl)-2-[3-(4-morpholinyl)-3-oxopropyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- Synthesis of pyrazolo[1,5-a][1,4]diazepine derivatives involves intricate reactions. For example, Kemskii et al. (2014) described the synthesis of related compounds via intramolecular cyclocondensation, followed by reactions with potassium cyanide and alkaline hydrolysis (Kemskii et al., 2014).

- Another approach, detailed by Dzedulionytė et al. (2022), involves the synthesis of tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one derivatives, highlighting the versatility in constructing the diazepine ring system (Dzedulionytė et al., 2022).

Molecular Structure Analysis

- Structural analysis of pyrazolo[1,5-a][1,4]diazepine derivatives reveals significant insights. For instance, Low et al. (2002) studied the hydrogen-bonded hexamers in similar compounds, indicating complex molecular interactions and arrangements (Low et al., 2002).

Chemical Reactions and Properties

- Pyrazolo[1,5-a][1,4]diazepine derivatives undergo various chemical reactions. Reisinger et al. (2004) described transformations involving diazepines, including photochemical nitrogen elimination and ring expansion, showcasing the reactivity of these compounds (Reisinger et al., 2004).

Physical Properties Analysis

- Physical properties of such compounds are influenced by their structural features. Research on similar diazepine derivatives, as seen in the work of Kemskii et al. (2015), often provides insights into their physical characteristics such as solubility, melting points, and stability (Kemskii et al., 2015).

Chemical Properties Analysis

- The chemical properties, such as reactivity and stability, of pyrazolo[1,5-a][1,4]diazepine derivatives are complex. For instance, the study by Tomilov et al. (2001) on the reactions of diazoalkanes with unsaturated compounds, including diazepines, highlights the chemical versatility and potential reactivity patterns of these molecules (Tomilov et al., 2001).

科学的研究の応用

Novel Histamine H3 Receptor Antagonists

GSK207040 and GSK334429 are structurally novel, selective non-imidazole histamine H3 receptor antagonists, demonstrating high affinity and potent functional antagonism at both human and rat H3 receptors. These compounds have shown promise in preclinical models for potentially treating dementia and neuropathic pain. Their ability to reverse amnesia induced by scopolamine and reduce capsaicin-induced tactile allodynia underscores their therapeutic potential in cognitive and pain disorders (Medhurst et al., 2007).

Heterocyclic Chemistry and Reactivity

Research into the reactivity of unsaturated centers in heterocycles towards diazoalkanes has led to the discovery of cyclopropane formation and C-alkylation in specific derivatives. This exploration contributes to a deeper understanding of heterocyclic chemistry and opens new avenues for the synthesis of complex molecular structures with significant pharmacological activity (Mustafa et al., 1965).

Catalyzed Insertion into Cyclopropane Rings

The use of GaCl3 as a catalyst for the formal cycloadditions of diazene derivatives onto cyclopropane dicarboxylates, yielding pyrazolidine derivatives, showcases innovative methods in organic synthesis. This approach, characterized by complete regioselectivity, highlights the potential of catalyzed reactions in developing novel heterocyclic compounds (Korotkov et al., 2007).

作用機序

特性

IUPAC Name |

3-[5-(cyclobutylmethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]-1-morpholin-4-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O2/c24-19(22-9-11-25-12-10-22)6-5-17-13-18-15-21(14-16-3-1-4-16)7-2-8-23(18)20-17/h13,16H,1-12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGABKUZGJXDPKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2CCCN3C(=CC(=N3)CCC(=O)N4CCOCC4)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(cyclobutylmethyl)-2-[3-(4-morpholinyl)-3-oxopropyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[4-(benzyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5537021.png)

![N-benzyl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5537033.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5537038.png)

![3-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5537039.png)

![4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5537044.png)

![N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5537073.png)

![4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5537081.png)

![3-[5-(4-nitrophenyl)-2-furyl]-1-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B5537086.png)

![2-methyl-4-{4-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5537092.png)

![4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5537105.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5537107.png)

![2,2-dimethyl-N-(4-{[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5537123.png)

![2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-(2-furylmethyl)acetamide](/img/structure/B5537128.png)